molecular formula C7H4F3N3 B1354066 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-66-2

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1354066
CAS No.: 375857-66-2
M. Wt: 187.12 g/mol
InChI Key: QBJLQUXRRGKXTD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyrimidine core with a trifluoromethyl group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Safety and Hazards

The safety information available indicates that this compound should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

While specific future directions for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine were not found in the search results, there is ongoing research into the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . This suggests that further study and development of this compound and related compounds could be a promising area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of trifluoromethylated precursors and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications .

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLQUXRRGKXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460461
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-66-2
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375857-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-(trifluoromethyl)pyrimidine (prepared according to Zanatta et al. in J. Heterocyclic Chem., 1997, 34(2), 509-513) (500 mg, 3.1 mmol) and bromoacetaldehyde diethyl acetal (1.38 ml, 9.2 mmol) in ethanol (10 ml) was treated with hydrobromic acid (0.5 ml of a 48% aqueous solution) and then heated at 70° C. for 12 h. The reaction was cooled to ambient temperature then pre-adsorbed onto silica. Purification by chromatography on silica eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-5%) afforded 7-trifluoromethylimidazo[1,2-a]pyrimidine (500 mg, 87%) as a cream-coloured solid: δH (400 MHz, CDCl3) 7.22 (1H, d, J 7), 7.74 (1H, d, J 1), 8.03 (1H, d, J 1), 8.67 (1H, d, J 7).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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